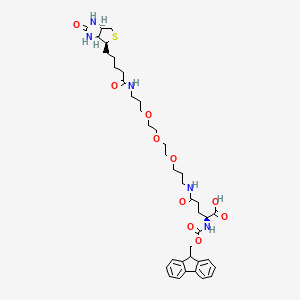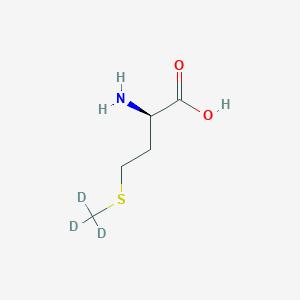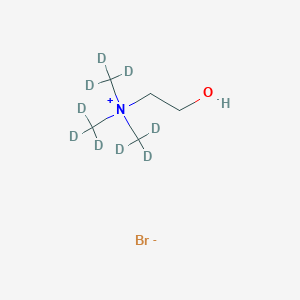
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
Vue d'ensemble
Description
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a chemical compound used in various chemical reactions. It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It is also used as a precursor to the free carbene 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene, and as an in situ formed catalyst in a variety of reactions, such as amination, Heck coupling reaction, the ring-opening metathesis polymerization (ROMP), and hydrogenation .
Synthesis Analysis
The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium salts is reported to be facile in aqueous media under ambient conditions using hypochlorite as a chlorinating agent . The synthesis entails the formation of an NHC carbene intermediate under an inert atmosphere in dry organic solvent using Schlenk techniques .
Chemical Reactions Analysis
This chloroimidazolium chloride is used in the deoxyfluorination of phenols . It has been used in conjunction with other compounds to incorporate the [18F]fluoride radiolabel site specifically into polypeptides for use with positron emission tomography (PET) imaging in the study of various biological applications . It is also used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Physical And Chemical Properties Analysis
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a solid at 20 degrees Celsius . It has an empirical formula of C27H36Cl2N2 and a molecular weight of 459.49 . It is air-stable and moisture-insensitive .
Applications De Recherche Scientifique
Application 1: Deoxyfluorination of Phenols
- Summary of the Application : This compound is used in the deoxyfluorination of phenols . Deoxyfluorination is a chemical reaction where a hydroxyl group (-OH) is replaced by a fluorine atom (-F).
- Methods of Application : The exact experimental procedures can vary, but generally, the phenol is treated with the 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride under suitable conditions to replace the hydroxyl group with a fluorine atom .
- Results or Outcomes : The outcome of this reaction is a fluorinated compound, which can have various applications in the field of medicinal chemistry and materials science .
Application 2: Positron Emission Tomography (PET) Imaging
- Summary of the Application : This compound has been used to incorporate the [18F]fluoride radiolabel site specifically into polypeptides for use with positron emission tomography (PET) imaging .
- Methods of Application : The compound is used in conjunction with other reagents to label polypeptides with [18F]fluoride . The labeled polypeptides can then be used as tracers in PET imaging.
- Results or Outcomes : The use of this compound allows for the site-specific labeling of peptides, which can enhance the utility of PET imaging in the study of various biological applications .
Application 3: Suzuki-Miyaura Coupling
- Summary of the Application : This compound can be used in the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.
- Methods of Application : The compound is used in conjunction with a palladium catalyst and other reagents to couple aryl chlorides with aryl boronic acids .
- Results or Outcomes : The outcome of this reaction is a biaryl compound, which can have various applications in the field of medicinal chemistry and materials science .
Application 4: Ring-Opening Metathesis Polymerization (ROMP)
- Summary of the Application : This compound can be used as an in situ formed catalyst in the ring-opening metathesis polymerization (ROMP) of cyclic olefins . ROMP is a type of polymerization process that produces industrially important products.
- Methods of Application : The compound is used in conjunction with other reagents to catalyze the ROMP of cyclic olefins .
- Results or Outcomes : The outcome of this reaction is a polymer, which can have various applications in the field of materials science .
Application 5: Amination
- Summary of the Application : This compound can be used as an in situ formed catalyst in a variety of reactions, including amination . Amination is a process where an amine group is introduced into a molecule.
- Methods of Application : The compound is used in conjunction with other reagents to catalyze the amination reaction .
- Results or Outcomes : The outcome of this reaction is an aminated compound, which can have various applications in the field of medicinal chemistry and materials science .
Application 6: Heck Coupling Reaction
- Summary of the Application : This compound can also be used as an in situ formed catalyst in the Heck coupling reaction . The Heck reaction is a palladium-catalyzed organic reaction that couples an aryl halide with an alkene.
- Methods of Application : The compound is used in conjunction with a palladium catalyst and other reagents to couple an aryl halide with an alkene .
- Results or Outcomes : The outcome of this reaction is a substituted alkene, which can have various applications in the field of medicinal chemistry and materials science .
Propriétés
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20H,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMACANGISWEGX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855793 | |
| Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride | |
CAS RN |
1228185-09-8 | |
| Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)

